N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide
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Overview
Description
N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a carbazole ring, which is further linked to a sulfuric diamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbazole Ring: The carbazole ring can be synthesized through a cyclization reaction involving aniline derivatives and suitable reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Sulfuric Diamide Group: The final step involves the reaction of the carbazole derivative with sulfuric diamide under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the carbazole ring, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide involves its interaction with molecular targets and pathways. The trifluoromethyl group and carbazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide
- N-[7-(Trifluoromethyl)-9H-carbazol-4-yl]sulfuric diamide
Uniqueness
N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
872604-36-9 |
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Molecular Formula |
C13H10F3N3O2S |
Molecular Weight |
329.30 g/mol |
IUPAC Name |
2-(sulfamoylamino)-7-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)7-1-3-9-10-4-2-8(19-22(17,20)21)6-12(10)18-11(9)5-7/h1-6,18-19H,(H2,17,20,21) |
InChI Key |
KVJWKYRHUWHRTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=CC(=C3)NS(=O)(=O)N |
Origin of Product |
United States |
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